

Application Notes and Protocols for (R)-Ttbk1-IN-1 in Click Chemistry

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Compound of Interest

Compound Name: (R)-Ttbk1-IN-1

Cat. No.: B12405055

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For Researchers, Scientists, and Drug Development Professionals

(R)-Ttbk1-IN-1 is a potent, selective, and brain-penetrant inhibitor of Tau Tubulin Kinase 1 (TTBK1).[1] Its chemical structure incorporates a terminal alkyne group, rendering it a valuable tool for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This feature enables the covalent labeling of TTBK1 for various applications, including target engagement studies, competitive binding assays, and activity-based protein profiling.

These application notes provide an overview of the utility of **(R)-Ttbk1-IN-1** as a chemical probe and offer detailed protocols for its use in click chemistry-based assays.

Introduction to TTBK1 and the Role of (R)-Ttbk1-IN-1

Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine/tyrosine kinase predominantly expressed in the central nervous system.[2] It is a key regulator in the phosphorylation of tau protein, a process implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[2][3] TTBK1 is also involved in the phosphorylation of TDP-43, linking it to amyotrophic lateral sclerosis (ALS).[3]

(R)-Ttbk1-IN-1, also known as BIIB-TTBKi or BGN31, is a highly potent inhibitor of TTBK1.[1] The presence of an alkyne handle allows for its use in CuAAC reactions, where it can be

covalently attached to an azide-modified reporter tag (e.g., a fluorophore or biotin) after binding to its target protein, TTBK1. This enables the visualization and quantification of target engagement in complex biological samples like cell lysates.

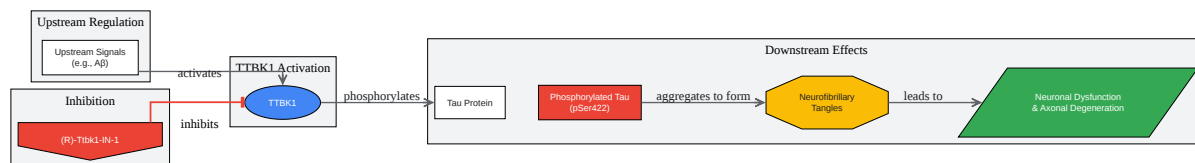
Quantitative Data

The following table summarizes the key quantitative data for TTBK1 inhibitors.

Compound	Target	Assay Type	IC50 / KD	Reference
TTBK1-IN-1	TTBK1	Enzymatic Inhibition	IC50 = 199 nM	[1]
TTBK1-IN-1	TTBK1	Cellular Tau Phosphorylation (Ser422) Inhibition	IC50 = 1.85 μ M	[1]
2KC	TTBK1	Enzymatic Inhibition	IC50 = 120 nM	[3]
2KC	TTBK2	Enzymatic Inhibition	IC50 = 170 nM	[3]

Signaling Pathway

TTBK1 is a critical kinase in the phosphorylation cascade of tau protein, contributing to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. The following diagram illustrates a simplified TTBK1 signaling pathway.



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Caption: TTBK1 Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols are adapted from standard CuAAC procedures for use with **(R)-Ttbk1-IN-1** for in vitro target engagement studies in cell lysates.

Protocol 1: In Vitro Target Engagement of TTBK1 in Cell Lysate

This protocol describes the use of **(R)-Ttbk1-IN-1** to label its target kinase, TTBK1, in a cell lysate sample.

Materials:

- **(R)-Ttbk1-IN-1**
- Azide-functionalized reporter tag (e.g., Azide-Fluorophore or Azide-Biotin)
- Cell lysate containing TTBK1
- Phosphate-buffered saline (PBS), pH 7.4
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- DMSO
- 1.5 mL microcentrifuge tubes

Stock Solutions:

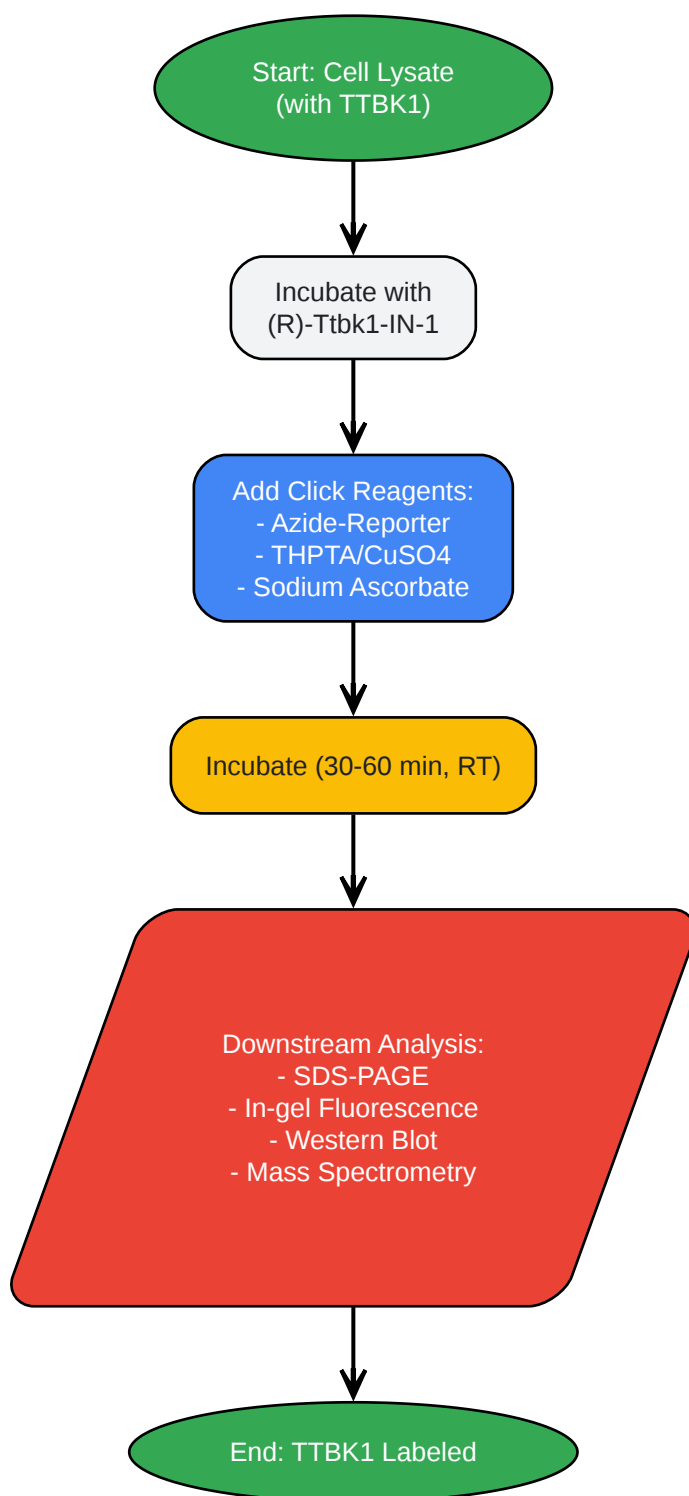
- **(R)-Ttbk1-IN-1**: 10 mM in DMSO
- Azide-Reporter: 1 mM in DMSO or water
- THPTA: 100 mM in water[4]
- CuSO₄: 20 mM in water[4]
- Sodium Ascorbate: 300 mM in water (prepare fresh)[5]

Procedure:

- Lysate Preparation: Prepare cell lysate from cells overexpressing TTBK1 or from a relevant cell line known to express TTBK1. Determine the total protein concentration of the lysate.
- Inhibitor Incubation: In a 1.5 mL microcentrifuge tube, add 50 µL of cell lysate (1-5 mg/mL protein concentration). Add the desired final concentration of **(R)-Ttbk1-IN-1** (e.g., 1 µM). Incubate for 30 minutes at room temperature to allow for target binding.
- Click Reaction Cocktail Preparation: In a separate tube, prepare the click reaction cocktail. For each reaction, mix:
 - 10 µL of 100 mM THPTA solution
 - 10 µL of 20 mM CuSO₄ solution
- Click Reaction:
 - To the lysate with the inhibitor, add 90 µL of PBS buffer.

- Add 20 μ L of 2.5 mM azide-reporter solution.
- Add the prepared THPTA/CuSO₄ cocktail. Vortex briefly.
- Initiate the reaction by adding 10 μ L of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.[\[5\]](#)
- Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[\[5\]](#)
- Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis. This may include SDS-PAGE and in-gel fluorescence scanning (if a fluorescent azide was used) or streptavidin enrichment followed by western blotting or mass spectrometry (if a biotin azide was used).

Experimental Workflow Diagram



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